N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide
Description
This compound features a pyrrolidine-2-carboxamide core substituted with a 4-methoxybenzenesulfonyl group at position 1 and a 2-(1H-1,3-benzodiazol-2-yl)phenyl moiety at position N. The benzimidazole group enhances aromatic stacking interactions, while the sulfonyl group contributes to solubility and electronic effects. Its stereochemistry is unspecified in available data, contrasting with related (2S,4R)-configured analogs .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-33-17-12-14-18(15-13-17)34(31,32)29-16-6-11-23(29)25(30)28-20-8-3-2-7-19(20)24-26-21-9-4-5-10-22(21)27-24/h2-5,7-10,12-15,23H,6,11,16H2,1H3,(H,26,27)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHJELJAQVQDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the benzodiazole derivative using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Carboxamide: The final step involves the coupling of the sulfonylated benzodiazole with a pyrrolidine carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(2-phenylthiazol-4-yl)acetic acid, a key intermediate for further derivatization.
Table 1: Hydrolysis Conditions and Outcomes
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOH (1 N), ethanol, reflux | 2-(2-Phenylthiazol-4-yl)acetic acid (6 ) | 85% | |
| HCl, ethanol, reflux | 2-(2-Phenylthiazol-4-yl)acetic acid | 78% |
Mechanistic Insight :
-
Basic hydrolysis (saponification) proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a carboxylate intermediate that is protonated post-reaction .
-
Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .
Amidation Reactions
The carboxylic acid derivative (6 ) reacts with amines to form amides, often utilizing coupling agents like EDC/HOBt.
Table 2: Representative Amidation Reactions
Key Observations :
-
Yields are moderate due to steric hindrance from the thiazole ring .
-
Electron-withdrawing groups on the benzylamine (e.g., –F) slightly enhance reactivity compared to electron-donating groups (–CH₃) .
Table 3: Thiazole-Based MCRs (Analogous Systems)
| Components | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Phenacyl bromide, thiosemicarbazide, ethyl acetoacetate | 4-Arylidene-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one | Acetic acid, 85°C, 2 hr | 70–94% |
Relevance :
-
The electron-rich thiazole nitrogen can act as a nucleophile in MCRs, enabling cyclization with aldehydes or ketones .
-
Substituents on the thiazole ring (e.g., phenyl) stabilize intermediates via π-stacking .
Oxidation:
The methyl ester is stable under mild oxidative conditions but may decompose under strong oxidizers (e.g., Dess–Martin periodinane) .
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a promising candidate for the development of anticancer agents . Research indicates that derivatives of benzodiazole and sulfonamide exhibit significant biological activities, including:
- Antitumor Activity : Compounds similar to N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide have shown efficacy against various cancer cell lines. For instance, studies have reported that certain sulfonamide derivatives demonstrate cytotoxic effects on human cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Case Study: Anticancer Properties
A study focused on the synthesis of various sulfonamide derivatives revealed that some compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| N9 | Anticancer | 5.85 |
| N18 | Anticancer | 4.53 |
| 5-FU | Standard Drug | 9.99 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Research on related compounds has shown that they possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of specific functional groups enhances their efficacy against microbial strains .
Case Study: Antimicrobial Properties
In a comparative study, derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens:
| Compound Name | Pathogen Type | MIC (µM) |
|---|---|---|
| N1 | Gram-positive | 1.27 |
| N8 | Gram-negative | 1.43 |
| N22 | Fungal | 2.60 |
Structure-Activity Relationship (SAR)
The design and synthesis of this compound have been guided by Structure-Activity Relationship (SAR) studies. These studies help in understanding how different substituents on the benzodiazole and pyrrolidine rings affect biological activity.
Key Findings from SAR Studies
- Compounds with electron-withdrawing groups tend to exhibit higher anticancer activity.
- Modifications on the sulfonamide group can significantly alter the antimicrobial efficacy.
Future Directions in Research
Ongoing research is focusing on:
- Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanism of Action : Investigating the molecular mechanisms through which these compounds exert their biological effects.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The benzodiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Table 1: Key Structural Differences
- Benzimidazole vs. Heterocyclic Moieties: The target compound’s benzimidazole group is shared with compound 9c , but unlike 9c, it lacks the triazole-thiazole linker.
- Sulfonyl vs. Acyl Groups : The 4-methoxybenzenesulfonyl group in the target contrasts with the acyl groups in (2S,4R)-configured pyrrolidine derivatives (e.g., oxoisoindolin-cyclopentanecarbonyl in ). Sulfonyl groups are less prone to hydrolysis than esters, suggesting improved metabolic stability.
- Stereochemical Considerations : The (2S,4R) configuration in analogs confers defined spatial arrangements critical for binding chiral targets, whereas the target’s unspecified stereochemistry may limit enantioselective activity.
Biological Activity
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N4O4S, with a molecular weight of approximately 460.53 g/mol. The structure features a benzodiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have indicated that compounds related to the benzodiazole structure exhibit promising anticancer properties. For instance, a study focused on derivatives of benzodiazole demonstrated cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) cells. The mechanisms involved included apoptosis induction and inhibition of P-glycoprotein activity, which is crucial for overcoming drug resistance in cancer therapy .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzodiazole Derivative 1 | K562S | 10 | Apoptosis induction |
| Benzodiazole Derivative 2 | K562R | 15 | P-glycoprotein inhibition |
Antimicrobial Activity
The compound's potential antibacterial and antifungal activities have also been explored. A related study synthesized various benzodiazole derivatives and evaluated their efficacy against common pathogens like Staphylococcus aureus and Escherichia coli. Some derivatives showed comparable or superior activity to standard antibiotics .
| Pathogen | Activity | Reference Compound | Test Compound |
|---|---|---|---|
| Staphylococcus aureus | Inhibition (MIC) | Norfloxacin | Benzodiazole Derivative A |
| Escherichia coli | Inhibition (MIC) | Chloramphenicol | Benzodiazole Derivative B |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Inhibition of Drug Resistance Proteins : Such as P-glycoprotein, enhancing the efficacy of other chemotherapeutic agents.
- Antimicrobial Mechanisms : Disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
A notable study investigated the effects of a related benzodiazole compound on drug-resistant cancer cells. The results indicated that the compound effectively reduced cell viability and induced apoptosis through mitochondrial pathways, suggesting its potential as an adjunct therapy in resistant cancers .
Q & A
Basic Questions
Q. What are the critical considerations for synthesizing N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide?
- Methodology : Synthesis involves sequential functionalization of the pyrrolidine core. Key steps include:
- Sulfonylation : Introducing the 4-methoxybenzenesulfonyl group requires controlled reaction conditions (e.g., sulfonyl chloride derivatives in anhydrous solvents) to avoid over-sulfonation .
- Benzimidazole coupling : The benzimidazole moiety is typically attached via Ullmann or Buchwald-Hartwig cross-coupling, requiring palladium catalysts and optimized temperature protocols to ensure regioselectivity .
- Chirality control : If stereocenters are present (e.g., in the pyrrolidine ring), asymmetric synthesis or chiral resolution (via HPLC with chiral columns) is critical .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : 1H/13C NMR to confirm substitution patterns, especially for the benzimidazole and sulfonyl groups. Aromatic proton splitting in the benzimidazole region (δ 7.0–8.5 ppm) and sulfonyl-related shifts (δ 3.8–4.2 ppm for methoxy groups) are diagnostic .
- HPLC-MS : Quantify purity (>98% for biological assays) and detect byproducts from incomplete coupling or degradation .
- X-ray crystallography : Resolve stereochemical ambiguities (if applicable) by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard mitigation :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is required if airborne particulates form during weighing .
- Ventilation : Conduct reactions in fume hoods to limit exposure to volatile intermediates (e.g., sulfonyl chlorides) .
- Waste disposal : Follow EPA guidelines for sulfonamide-containing waste. Neutralize acidic/basic residues before disposal .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives targeting specific biological receptors?
- Methodology :
- Docking studies : Use software like AutoDock Vina to predict binding affinities for receptors (e.g., kinase or GPCR targets) by analyzing interactions between the benzimidazole/sulfonyl groups and active-site residues .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify critical hydrogen bonds or π-π stacking interactions .
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with experimental IC50 values to guide derivative synthesis .
Q. How should researchers address contradictions in biological activity data across different assay systems?
- Root-cause analysis :
- Assay conditions : Compare buffer pH (e.g., sulfonamide stability in acidic vs. neutral media) and co-solvents (DMSO tolerance in cell-based vs. enzymatic assays) .
- Metabolic interference : Test for cytochrome P450-mediated degradation using liver microsome assays to rule out false negatives .
- Batch variability : Characterize impurities (e.g., des-methoxy byproducts) via LC-MS and correlate with activity discrepancies .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Experimental design :
- Chemoproteomics : Use photoaffinity probes (e.g., diazirine-tagged analogs) to capture target proteins in live cells, followed by pull-down and LC-MS/MS identification .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or inflammation markers) .
- Kinase profiling : Screen against panels of 300+ kinases (e.g., Eurofins KinaseProfiler) to map off-target effects .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Stability studies :
- Thermal degradation : Accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis to track decomposition (e.g., hydrolysis of the carboxamide group) .
- Light sensitivity : Store in amber vials at -20°C if UV-Vis spectra indicate photodegradation (λmax shifts >5 nm after light exposure) .
- Solution stability : Monitor pH-dependent degradation in DMSO/PBS mixtures using NMR to detect solvolysis products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
